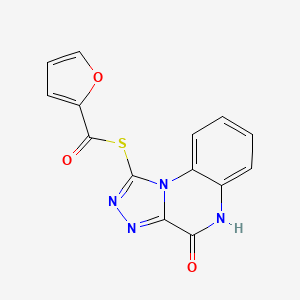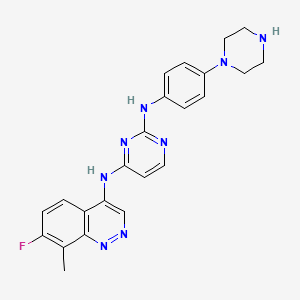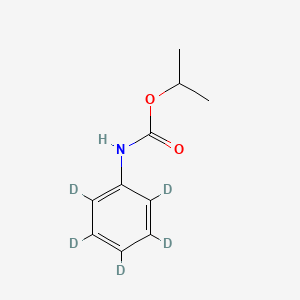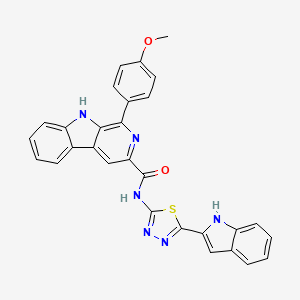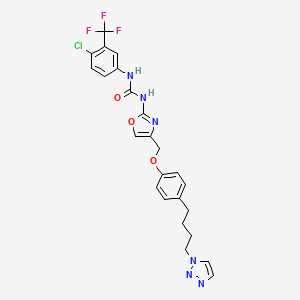
MrgprX2 antagonist-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MrgprX2 antagonist-7 is a small molecule compound designed to inhibit the activity of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed on mast cells and is involved in various hypersensitivity and inflammatory reactions. The inhibition of MRGPRX2 can potentially mitigate conditions such as chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MrgprX2 antagonist-7 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of the antagonist.
Functional group modifications: Various functional groups are introduced or modified to enhance the activity and selectivity of the compound. This may involve reactions such as halogenation, alkylation, and amination.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and combinatorial chemistry can also aid in the efficient production of the compound .
化学反応の分析
Types of Reactions
MrgprX2 antagonist-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
科学的研究の応用
MrgprX2 antagonist-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MRGPRX2 inhibitors.
Biology: Employed in research to understand the role of MRGPRX2 in mast cell activation and related pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like chronic urticaria, atopic dermatitis, and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents targeting MRGPRX2
作用機序
MrgprX2 antagonist-7 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, tryptase, and cytokines, which are responsible for hypersensitivity and inflammatory reactions. The compound specifically blocks the receptor’s interaction with various ligands, including neuropeptides and other small molecules .
類似化合物との比較
Similar Compounds
Substance P antagonists: These compounds also target MRGPRX2 but may have different selectivity and potency profiles.
Cortistatin-14 antagonists: Similar in function but may differ in their molecular structure and binding affinity.
Other MRGPRX2 antagonists: Various other small molecules have been developed to inhibit MRGPRX2, each with unique chemical properties and therapeutic potential .
Uniqueness
MrgprX2 antagonist-7 stands out due to its high selectivity and potency in inhibiting MRGPRX2. Its unique chemical structure allows for effective binding to the receptor, making it a promising candidate for therapeutic applications .
特性
分子式 |
C24H22ClF3N6O3 |
|---|---|
分子量 |
534.9 g/mol |
IUPAC名 |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-1,3-oxazol-2-yl]urea |
InChI |
InChI=1S/C24H22ClF3N6O3/c25-21-9-6-17(13-20(21)24(26,27)28)30-22(35)32-23-31-18(15-37-23)14-36-19-7-4-16(5-8-19)3-1-2-11-34-12-10-29-33-34/h4-10,12-13,15H,1-3,11,14H2,(H2,30,31,32,35) |
InChIキー |
LGWUGQFHDRPHIO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


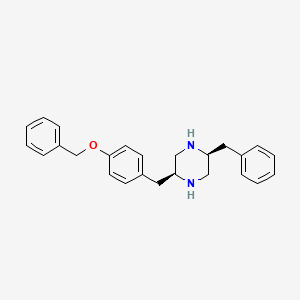
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
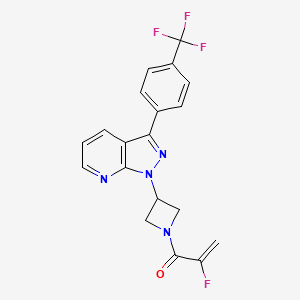

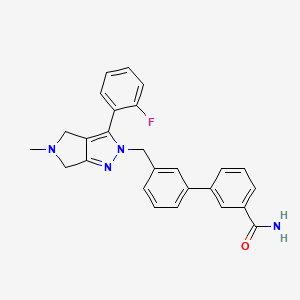
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
